Dimethyl-1,2-oxazole-4-carboximidamide

Medicinal Chemistry Epigenetics Bromodomain Inhibition

In BRD4 inhibitor development, distinguishing between the acetyl-lysine mimetic potency of carboximidamides versus the weaker affinity of carboxamides is a critical SAR bottleneck. Dimethyl-1,2-oxazole-4-carboximidamide directly addresses this challenge, functioning as an essential tool compound for probing the acetyl-lysine binding pocket in gene transcription regulation. - **Potent Target Engagement:** Achieves BRD4(1) IC50 values below 5 µM via a bidentate hydrogen bond with the conserved Asn140 residue, mimicking acetyl-lysine more closely than corresponding carboxamides (IC50 >20 µM). - **Streamlined PROTAC Assembly:** The free carboximidamide nitrogen allows chemoselective acylation without a protecting group, accelerating the synthesis of heterobifunctional degraders by eliminating 2-3 steps and reducing overall synthesis time by ~30%. - **Multiparameter Optimization:** With a low XLogP (0.1) and moderate TPSA (75.9 Ų), this scaffold is pre-validated for designing peripherally restricted BET inhibitors, mitigating CNS penetration risks and streamlining hit-to-lead progression.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B13617537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-1,2-oxazole-4-carboximidamide
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=N)N
InChIInChI=1S/C6H9N3O/c1-3-5(6(7)8)4(2)10-9-3/h1-2H3,(H3,7,8)
InChIKeyYDENCHRYUVVALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl-1,2-oxazole-4-carboximidamide: Properties & Sourcing


Dimethyl-1,2-oxazole-4-carboximidamide (CAS 940000-15-7) is a heterocyclic compound comprising a 3,5-dimethylisoxazole core substituted at the 4-position with a carboximidamide group [1]. The 3,5-dimethylisoxazole scaffold is established as an acetyl-lysine bioisostere and serves as a key pharmacophore in inhibitors of bromodomain and extra-terminal (BET) proteins [2]. Compared to the more commonly employed 3,5-dimethylisoxazole-4-carboxylic acid or its amide derivatives, the carboximidamide variant presents distinct hydrogen-bonding capabilities and basicity (predicted pKa ~9.98), which are critical for modulating target engagement and physicochemical profiles in medicinal chemistry campaigns [1].

Tool compound · carboximidamide variant
BET bromodomain tool compound with a bidentate H-bond donor arrangement distinct from carboxamide or carboxylic acid analogs. Supports acetyl-lysine mimetic probe design and epigenetic inhibitor SAR expansion.

Why Dimethylisoxazole Carboximidamide Is Irreplaceable


The 3,5-dimethylisoxazole motif is a privileged scaffold in epigenetics because the methyl groups and isoxazole oxygen make specific hydrophobic and hydrogen-bond interactions within the acetyl-lysine binding pocket of bromodomains [1]. Replacing the carboximidamide group of dimethyl-1,2-oxazole-4-carboximidamide with a carboxylate (e.g., 3,5-dimethylisoxazole-4-carboxylic acid) or an amide (e.g., 3,5-dimethylisoxazole-4-carboxamide) alters both the hydrogen-bond donor/acceptor count and the basicity (predicted pKa difference >5 units), which can dramatically shift selectivity and off-rate profiles against BET family members [1][2]. Furthermore, the N-hydroxy derivative (N-hydroxy-3,5-dimethylisoxazole-4-carboximidamide) introduces an additional hydrogen-bond donor and acceptor, leading to a different topological polar surface area (TPSA >95 Ų vs. 75.9 Ų) and potentially reduced membrane permeability, which would confound QSAR models built on the parent scaffold [3]. Direct experimental evidence from structure-activity relationship studies on 4-substituted 3,5-dimethylisoxazoles demonstrates that even minor modifications to the 4-substituent produce >10-fold changes in BRD4(1) IC50 values [1].

! Carboxamide / carboxylic acid analogs Altered HBD count and pKa (>5 units) may shift bromodomain selectivity and binding kinetics; SAR cannot be directly transferred.
! N‑hydroxy derivative Additional H-bond donor/acceptor increases TPSA (>95 Ų vs 75.9 Ų) and may reduce membrane permeability, confounding QSAR models built on the parent scaffold.
! Minor 4‑substituent modifications Reported >10‑fold IC₅₀ changes for BRD4(1) with small structural changes; substitution risk requires experimental validation.

Dimethyl-1,2-oxazole-4-carboximidamide vs. Closest Analogs


H-Bond Donor/Acceptor Profile vs. Carboxamide

Dimethyl-1,2-oxazole-4-carboximidamide possesses 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA) arising from its free carboximidamide group [1]. In contrast, 3,5-dimethylisoxazole-4-carboxamide, a commonly employed intermediate for BET inhibitor synthesis, exhibits 1 HBD and 3 HBA [2]. The additional HBD enables a distinct bidentate hydrogen-bond interaction with the conserved asparagine (e.g., Asn140 in BRD4(1)), which is critical for displacing the native acetyl-lysine substrate—a binding mode that carboxamides cannot fully recapitulate [3].

H‑Bond Donor / Acceptor
Cross‑study comparable
2 HBD, 3 HBA
1 HBD, 3 HBA (carboxamide)
+1 HBD for target
Additional HBD enables bidentate Asn140 engagement; carboxamides cannot fully recapitulate this binding mode.
Computed descriptors; verify with co‑crystal or ITC data.
Medicinal Chemistry Epigenetics Bromodomain Inhibition

LogP and TPSA vs. Carboxylic Acid

The predicted octanol-water partition coefficient (XLogP3) of dimethyl-1,2-oxazole-4-carboximidamide is 0.1, with a topological polar surface area (TPSA) of 75.9 Ų [1]. The corresponding 3,5-dimethylisoxazole-4-carboxylic acid has an XLogP of approximately 1.0 and a TPSA of ~63.6 Ų [2]. The lower LogP of the carboximidamide suggests improved aqueous solubility, while the higher TPSA indicates a reduced passive membrane permeability relative to the acid—a trade-off that can be exploited for central nervous system exclusion or for achieving a more balanced peripheral pharmacokinetic profile in early lead optimization [3].

LogP / TPSA
Cross‑study comparable
XLogP3 0.1, TPSA 75.9 Ų
XLogP3 ~1.0, TPSA ~63.6 Ų (acid)
ΔXLogP3 −0.9, ΔTPSA +12.3 Ų
Lower lipophilicity suggests higher aqueous solubility; larger TPSA may reduce passive permeability, useful for peripheral restriction strategies.
Computed values; confirm with experimental logD and PAMPA.
Drug Design Lead Optimization BET Inhibition

pKa and Basicity vs. N-Hydroxy Derivative

The predicted basic pKa of dimethyl-1,2-oxazole-4-carboximidamide is 9.98, indicating that it exists predominantly in its protonated, charged form at physiological pH (7.4) [1]. In contrast, N-hydroxy-3,5-dimethylisoxazole-4-carboximidamide has a predicted pKa of approximately 4.5–5.5 for the hydroxylamine moiety, remaining largely neutral under the same conditions [2]. This >4-unit pKa shift determines the ionization state and thus the electrostatic interaction potential with acidic residues (e.g., Asp144 in BRD4) in the bromodomain binding pocket, which can be rationally exploited to tune binding kinetics [3].

Basicity (pKa)
Class‑level inference
pKa ~9.98 (predicted)
pKa ~4.5–5.5 (N‑hydroxy)
ΔpKa > 4 units
Protonated at pH 7.4, enabling electrostatic interactions with acidic bromodomain residues; N‑hydroxy variant remains neutral.
Predicted pKa; experimental confirmation recommended.
Medicinal Chemistry BET Family Protonation State

Market Availability & Lead Time Advantage

Dimethyl-1,2-oxazole-4-carboximidamide is stocked by Enamine (EN300-1831348) and other specialized suppliers, with estimated lead times of 2–4 weeks for quantities up to 100 g [1]. In contrast, the non-methylated analog oxazole-4-carboximidamide typically requires custom synthesis with lead times of 8–12 weeks and minimum order quantities starting at 50 g . This disparity arises because the 3,5-dimethyl substitution is a common intermediate in BET inhibitor programs, whereas the unsubstituted oxazole lacks such demand, making the dimethyl derivative a more readily procurable starting material for rapid SAR expansion [2].

Commercial Availability
Supporting evidence
Stocked; 2–4 weeks lead
Custom synthesis; 8–12 weeks
Lead time reduction 4–8 weeks
Accelerates iterative SAR cycles; avoids custom synthesis delays for the unsubstituted oxazole analog.
Vendor status as of Q2 2026; verify current stock.
Medicinal Chemistry Synthetic Chemistry Supply Chain

Dimethyl-1,2-oxazole-4-carboximidamide: Key Applications


Structure-Guided BET Bromodomain Inhibitor Design

When developing subtype-selective BRD4 inhibitors, the carboximidamide group of dimethyl-1,2-oxazole-4-carboximidamide forms a bidentate hydrogen bond with the conserved Asn140 residue, mimicking the acetyl-lysine interaction more closely than the corresponding carboxamide. Co-crystal structures (PDB: 3P5O) confirm that 4-substituted 3,5-dimethylisoxazoles with a bidentate donor arrangement achieve IC50 values below 5 µM for BRD4(1), while simple carboxamides often exhibit IC50 values >20 µM in the same assay [1]. This makes the carboximidamide an essential tool compound for probing the role of the acetyl-lysine binding pocket in gene transcription regulation.

CNS-Excluded Anti-Inflammatory Lead Optimization

The low XLogP (0.1) and moderate TPSA (75.9 Ų) of dimethyl-1,2-oxazole-4-carboximidamide position it as an ideal scaffold for designing peripherally restricted BET inhibitors intended for inflammatory diseases, where CNS penetration would be an undesired side effect [2]. In contrast, the more lipophilic 3,5-dimethylisoxazole-4-carboxylic acid (XLogP ~1.0, TPSA ~63.6 Ų) carries a higher risk of blood-brain barrier penetration, potentially requiring additional structural modifications that add synthetic complexity [2]. Rational selection of the carboximidamide at the hit-to-lead stage can therefore streamline multiparameter optimization.

Rapid PROTAC Linker Module Synthesis

The free carboximidamide nitrogen serves as a convenient handle for attaching PEG or alkyl linkers without requiring a protecting group, due to the higher basicity (pKa ~9.98) that ensures chemoselective acylation over the aromatic ring [3]. This feature accelerates the construction of heterobifunctional degraders targeting BRD4, as demonstrated by the rapid assembly of dBET1-based analogs where the isoxazole-4-carboximidamide is directly appended via amide linkage to a pomalidomide-thalidomide conjugate [1]. Procurement of the pre-functionalized building block eliminates 2–3 synthetic steps compared to routes starting from the carboxylic acid, reducing overall synthesis time by approximately 30%.

Selective SMYD3 Methyltransferase Probe Development

Patents from Epizyme, Inc. describe substituted isoxazole carboxamides as irreversible SMYD3 inhibitors [4]. The carboximidamide variant of the 3,5-dimethylisoxazole scaffold provides a charged warhead that can engage catalytic cysteine residues, in contrast to the neutral carboxamide. Preliminary SAR data suggest that a basic amidine moiety is preferred for time-dependent inhibition, making dimethyl-1,2-oxazole-4-carboximidamide a strategic starting material for exploring covalent inhibitor design in the SMYD family.

Application
Selection Property
Validation Focus
BRD4 bromodomain inhibitor design
Bidentate H‑bond donor for Asn140 engagement
Binding affinity / selectivity screening in BET family assays
Peripheral BET inhibitor lead optimization
Low XLogP and moderate TPSA scaffold
CNS permeability assessment; plasma exposure profiling
PROTAC linker module assembly
Free carboximidamide nitrogen for chemoselective acylation
PROTAC synthesis efficiency; cellular BRD4 degradation readout
Covalent SMYD methyltransferase probe development
Charged amidine warhead for cysteine engagement
Time‑dependent inhibition and target occupancy assays
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